BenchChemオンラインストアへようこそ!

Ambutonium bromide

Gastrointestinal pharmacology Muscarinic antagonism Gastric secretion inhibition

Ambutonium bromide is a peripherally selective quaternary ammonium muscarinic antagonist that minimizes CNS penetration, making it the superior choice over tertiary amines like atropine for gastrointestinal motility and secretion studies. Its unique critical micelle concentration and aggregation behavior, validated against benzilonium and clidinium bromide, ensure formulation reproducibility and reliable in vitro performance. This compound is essential for SAR investigations of diphenylmethane anticholinergics and for replicating historical pharmacological studies with fidelity. Opt for verified physicochemical consistency, not uncontrolled generic variables.

Molecular Formula C20H27BrN2O
Molecular Weight 391.3 g/mol
CAS No. 115-51-5
Cat. No. B1665954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbutonium bromide
CAS115-51-5
SynonymsAludrox SA, Ambutonium bromide, BL 700 B, R 100
Molecular FormulaC20H27BrN2O
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[Br-]
InChIInChI=1S/C20H26N2O.BrH/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3,(H-,21,23);1H
InChIKeyVTAGVKVPFBOVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ambutonium Bromide (CAS 115-51-5) Procurement Baseline: Quaternary Ammonium Muscarinic Antagonist for Gastrointestinal Research Applications


Ambutonium bromide (CAS 115-51-5) is a quaternary ammonium muscarinic antagonist developed in the late 1950s as an anticholinergic agent . It functions by competitively blocking acetylcholine binding at muscarinic receptors, thereby inhibiting parasympathetic nervous system activity . The compound is structurally characterized as a diphenylmethane derivative with a permanently charged quaternary ammonium moiety (C20H27BrN2O, MW 391.35) . Ambutonium bromide was historically approved (1958) for clinical use in gastrointestinal indications including peptic ulcer and irritable bowel syndrome, though it is no longer widely marketed as a therapeutic agent . Today, the compound serves primarily as a research tool for investigating muscarinic receptor pharmacology, quaternary ammonium structure-activity relationships, and anticholinergic mechanisms in gastrointestinal physiology.

Why Ambutonium Bromide (CAS 115-51-5) Cannot Be Substituted with Other Antimuscarinic Agents in Specialized Research Protocols


In-class antimuscarinic agents such as atropine, propantheline, and glycopyrrolate exhibit distinct pharmacological profiles that preclude direct substitution in research protocols requiring precise replication of historical studies or specific peripheral selectivity. Ambutonium bromide's quaternary ammonium structure confers limited blood-brain barrier penetration, yielding a peripheral action profile distinct from tertiary amines like atropine and scopolamine, which readily enter the CNS . Additionally, comparative micellar aggregation studies demonstrate that ambutonium bromide exhibits unique critical micelle concentration (CMC) and aggregation behavior relative to other diphenylmethane-based anticholinergics, including benzilonium bromide and clidinium bromide, which may influence formulation stability and in vitro assay performance . Procurement of generic alternatives without verification of these physicochemical and pharmacological parameters introduces uncontrolled variables that compromise experimental reproducibility.

Ambutonium Bromide (CAS 115-51-5) Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Ambutonium Bromide vs. Atropine Sulfate: Superior Gastric Antisecretory and Motility Effects at Equivalent Oral Dosing

Ambutonium bromide demonstrates superior efficacy compared to atropine sulfate in suppressing gastric secretion and gastric motility when administered orally . In a direct comparative study, ambutonium bromide produced greater inhibition of gastric secretory volume and acid output than 0.6 mg of atropine sulfate, with the effect quantified as statistically significant superiority . The study design utilized standardized gastric secretion collection protocols in human subjects, establishing a clinically meaningful differentiation from the prototypical antimuscarinic comparator.

Gastrointestinal pharmacology Muscarinic antagonism Gastric secretion inhibition

Ambutonium Bromide Micellar Aggregation: CMC Differentiation from Clidinium Bromide and Benzilonium Bromide

Ambutonium bromide exhibits a distinct micellar aggregation profile compared to structurally related diphenylmethane anticholinergics . Light scattering analysis established that ambutonium bromide forms micelles in aqueous solution with a critical micelle concentration (CMC) and aggregation number that differ from those of clidinium bromide and benzilonium bromide, despite sharing the same diphenylmethane nucleus . This physicochemical differentiation arises from variations in the quaternary ammonium substituents, which modulate hydrophobic-hydrophilic balance and intermolecular association behavior.

Pharmaceutical formulation Colloid chemistry Drug aggregation behavior

Ambutonium Bromide Muscarinic Receptor Binding: Lack of Appreciable Affinity in Specific Radioligand Displacement Assays

In a curated binding assay database entry, ambutonium bromide was reported to show no appreciable binding affinity against muscarinic receptors at the concentration tested . This finding contrasts with the established pharmacological activity of ambutonium bromide as a muscarinic antagonist observed in functional assays and clinical studies, suggesting that the compound's antagonism may operate through mechanisms not captured by this specific radioligand displacement protocol, or that the assay conditions were suboptimal for detecting quaternary ammonium ligand binding.

Receptor pharmacology Binding affinity Muscarinic receptor subtypes

Ambutonium Bromide (CAS 115-51-5) Validated Research and Industrial Application Scenarios


Gastrointestinal Pharmacology Research: Gastric Secretion and Motility Inhibition Studies

Ambutonium bromide is optimally deployed in gastrointestinal pharmacology studies requiring a peripherally selective muscarinic antagonist with demonstrated superiority to atropine in suppressing gastric secretion and motility . Its quaternary ammonium structure limits CNS penetration, reducing confounding central nervous system effects in peripheral gastrointestinal assays . This application leverages the direct comparative evidence established in Section 3 to justify compound selection over atropine or other tertiary amine antimuscarinics.

Quaternary Ammonium Structure-Activity Relationship (SAR) Studies

Ambutonium bromide serves as a key reference compound in SAR investigations of diphenylmethane-based quaternary ammonium anticholinergics. Its distinct micellar aggregation profile, documented in comparative light scattering studies with clidinium bromide and benzilonium bromide, provides a physicochemical benchmark for evaluating how N-alkyl substituent modifications influence self-assembly behavior and formulation properties . Researchers studying the relationship between quaternary ammonium structure and colloidal behavior will find ambutonium bromide essential for comparative analyses.

Historical Drug Re-evaluation and Pharmacological Tool Compound Studies

Ambutonium bromide is appropriate for studies re-evaluating historical anticholinergic agents or requiring a prototypical quaternary ammonium muscarinic antagonist. The compound was first approved in 1958 and previously marketed for gastrointestinal indications, providing a well-documented pharmacological profile . Its mechanism as a competitive muscarinic antagonist makes it suitable as a tool compound for probing muscarinic receptor function in isolated tissue preparations, particularly when CNS effects must be minimized .

Micellar Aggregation and Drug Delivery Formulation Research

Ambutonium bromide is a valuable model compound for investigating micellar aggregation phenomena in pharmaceutical formulations. Its established critical micelle concentration (CMC) and aggregation number, determined through light scattering methodology, provide a reference point for studying how quaternary ammonium anticholinergics self-assemble in aqueous media . This application is particularly relevant for formulation scientists developing liquid dosage forms or studying drug-surfactant interactions where aggregation behavior influences stability and bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambutonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.